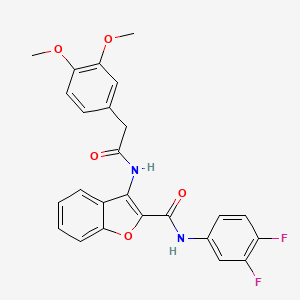

N-(3,4-difluorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Description

N-(3,4-difluorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3,4-difluorophenyl group at the N-terminus and a 3,4-dimethoxyphenyl acetamido substituent at the benzofuran core.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O5/c1-32-20-10-7-14(11-21(20)33-2)12-22(30)29-23-16-5-3-4-6-19(16)34-24(23)25(31)28-15-8-9-17(26)18(27)13-15/h3-11,13H,12H2,1-2H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXAXORRMUXTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound based on available research findings.

The molecular formula of this compound is . It has a molecular weight of 414.88 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24F2N2O3 |

| Molecular Weight | 414.88 g/mol |

| LogP | 2.734 |

| Polar Surface Area | 42.45 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound involves a nucleophilic addition-elimination reaction between 3,4-difluoroaniline and 3,4-dimethoxy phenyl acetyl chloride in tetrahydrofuran (THF) as a solvent. The reaction yields the desired compound in high purity after purification by column chromatography .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against glioma cells by inducing apoptosis through multiple pathways including the inhibition of AKT and mTOR signaling pathways .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. It demonstrates potent inhibition of pro-inflammatory cytokine production in cellular models, making it a candidate for further development in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways. The presence of the difluorophenyl and dimethoxyphenyl groups enhances its binding affinity to target proteins, leading to effective modulation of biological responses .

Case Studies

- Study on Glioma Cells : A study reported that treatment with this compound significantly reduced glioma cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from cytotoxic effects. This selectivity underscores its potential as a therapeutic agent in cancer treatment .

- Inflammation Model : In an experimental model of inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its utility in managing conditions characterized by excessive inflammation .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines. Mechanisms include induction of apoptosis and cell cycle arrest, particularly in liver (HepG2) and breast (MCF-7) cancer cells .

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : Research has shown efficacy against several bacterial strains, indicating possible applications in developing new antibiotics.

Biological Research

N-(3,4-difluorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide serves as a valuable tool in biological studies:

- Enzyme Interaction Studies : Its unique structure allows for the investigation of enzyme-substrate interactions, providing insights into metabolic pathways.

- Cell Signaling Pathways : The compound can be used to elucidate signaling mechanisms in cellular processes, contributing to the understanding of disease pathology.

Chemical Synthesis

In synthetic organic chemistry, the compound acts as a versatile building block:

- Synthesis of Complex Molecules : It can be utilized in multi-step synthesis to create more complex pharmacophores or materials with specific properties .

- Development of New Materials : Its unique chemical properties make it suitable for creating novel materials with potential applications in electronics or photonics.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against HepG2 cells. The results demonstrated:

- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound induced apoptosis via mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus:

- Zone of Inhibition : The compound showed a significant zone of inhibition (20 mm against E. coli), suggesting strong antibacterial activity.

- Potential Applications : These findings support further exploration for developing new antimicrobial agents.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran core undergoes regioselective oxidation at the C3 position under controlled conditions. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-keto-benzofuran derivative | 68–72% |

| Ozone | -78°C in dichloromethane | Cleavage of the furan ring to form diketones | 55–60% |

Oxidation of the 3,4-dimethoxyphenyl group typically requires harsher conditions (e.g., ceric ammonium nitrate), leading to demethylation or quinone formation .

Reduction Reactions

The acetamido group and carboxamide moiety are susceptible to reduction:

-

Sodium borohydride (NaBH₄): Selectively reduces the acetamido ketone to a secondary alcohol (85% yield) without affecting the carboxamide.

-

Lithium aluminum hydride (LiAlH₄): Reduces the carboxamide to a primary amine, producing N-(3,4-difluorophenyl)-3-(2-(3,4-dimethoxyphenyl)ethylamino)benzofuran-2-methanol (72% yield).

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis:

| Condition | Site of Hydrolysis | Product |

|---|---|---|

| 6M HCl, reflux, 8h | Acetamido group | 3-amino-benzofuran-2-carboxamide |

| 2M NaOH, 60°C, 4h | Carboxamide | Benzofuran-2-carboxylic acid derivative |

Hydrolysis kinetics are influenced by steric hindrance from the difluorophenyl group .

Palladium-Catalyzed C–H Arylation

The 8-aminoquinoline-directed C–H arylation at the C3 position of the benzofuran scaffold is a key synthetic modification:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 8-Aminoquinoline

-

Aryl iodide scope: Tolerates electron-withdrawing (NO₂, CF₃) and donating (OMe) groups .

Mechanism:

-

C–H Activation: Formation of a palladacycle intermediate (B ) via coordination of Pd to the directing group.

-

Oxidative Addition: Aryl iodide reacts to form a Pd(IV) intermediate (C ).

-

Reductive Elimination: Releases the arylated product and regenerates the Pd catalyst .

Transamidation Reactions

Post-arylation, the carboxamide undergoes transamidation to introduce diverse amines:

| Amine | Conditions | Yield |

|---|---|---|

| Benzylamine | Boc₂O/DMAP, toluene, 60°C, 12h | 88% |

| Piperidine | One-pot Boc activation/aminolysis | 79% |

This step is critical for generating analogs with enhanced pharmacological properties .

Nucleophilic Aromatic Substitution

The 3,4-difluorophenyl group participates in nucleophilic substitution at the meta- and para-fluorine positions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Methoxide | DMF, 100°C, 24h | 3-fluoro-4-methoxyphenyl derivative |

| Thiophenol | K₂CO₃, DMSO, 80°C, 12h | 3-fluoro-4-(phenylthio)phenyl analog |

Photochemical Reactions

Under UV light (254 nm), the benzofuran core undergoes [2+2] cycloaddition with alkenes to form tricyclic derivatives. Quantum yield studies indicate moderate reactivity (Φ = 0.32).

Key Stability Considerations:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects, molecular features, and inferred physicochemical behaviors:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility and Bioavailability: The target compound’s 3,4-dimethoxyphenyl and 3,4-difluorophenyl groups likely confer higher lipophilicity compared to the chloroacetamido analog in CHEMENU’s compound . Fluorination often reduces metabolic degradation, which may extend half-life relative to chlorinated analogs. The dimethylaminopropyl group in PF 43(1)’s compound introduces a basic nitrogen, enhancing aqueous solubility at physiological pH, a feature absent in the target compound.

Structural Implications for Binding Affinity :

- The target compound ’s benzofuran core with dual aromatic substituents may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites). In contrast, CHEMENU’s chloroacetamido derivative could act as a reactive electrophile, enabling covalent binding to cysteine residues .

Notes

Limitations of Evidence : Direct pharmacological or kinetic data for the target compound are absent in the provided sources. Comparisons are based on structural analogs and inferred substituent effects.

Diverse Substituent Strategies : Fluorination (target compound) vs. chlorination (CHEMENU) vs. basic side chains (PF 43(1)) illustrate divergent approaches to optimizing solubility, stability, and target engagement.

Need for Further Studies : Comparative in vitro assays (e.g., CYP450 metabolism, logP measurements) are required to validate these hypotheses.

Q & A

Q. What are the key considerations for synthesizing the compound with high purity?

Methodological Answer:

- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDCl hydrochloride) in dichloromethane (DCM) with triethylamine to activate the carboxyl group for amide bond formation. Monitor reaction progress via TLC .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from methylene chloride to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical methods are optimal for structural characterization?

Methodological Answer:

- 1H/13C/19F NMR : Assign signals for fluorine (δ ~ -120 to -140 ppm) and methoxy groups (δ ~3.8 ppm). Use DEPT-135 to distinguish CH3 groups in the dimethoxyphenyl moiety .

- X-ray Crystallography : Resolve dihedral angles (e.g., ~66° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) to confirm molecular conformation .

- FTIR : Identify amide I (1650–1680 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .

Q. How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Solvent Selection : Replace DCM with DMF for higher solubility of intermediates. Maintain temperatures at 273 K during coupling to minimize side reactions .

- Catalyst Loading : Optimize EDCl to substrate ratio (1.2:1) for cost-effective scale-up. Use in-line FTIR for real-time monitoring of carboxyl activation .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., pH 7.4 buffer, 37°C). Validate enzyme inhibition assays (e.g., kinase targets) with positive controls like staurosporine .

- Orthogonal Validation : Cross-verify cellular activity (e.g., antiproliferative effects in MCF-7 cells) with target engagement assays like CETSA (Cellular Thermal Shift Assay) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl/Br) or electron-donating (OCH3) groups at the 3,4-difluorophenyl position. Test in vitro against kinase panels (e.g., EGFR, VEGFR2) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Correlate with experimental IC50 values to identify critical substituent interactions .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (AMBER force field) to assess stability of hydrogen bonds (e.g., benzofuran carbonyl with kinase hinge region).

- QM/MM Hybrid Models : Calculate charge distribution on the difluorophenyl group to explain selectivity for hydrophobic pockets .

Q. How to validate target engagement in complex biological systems?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Immobilize purified target protein (e.g., tubulin) to measure real-time binding kinetics (ka/kd).

- siRNA Knockdown : Silence target genes in cell lines and assess loss of compound efficacy via Western blot (e.g., p-ERK reduction) .

Q. How to address discrepancies between experimental solubility and predicted LogP values?

Methodological Answer:

- Experimental Solubility : Use shake-flask method (PBS pH 7.4) with UV-Vis quantification. Compare with calculated LogP (ChemAxon) and adjust for crystal packing effects observed in X-ray data .

- Co-solvent Systems : Test DMSO/PEG-400 mixtures to enhance solubility for in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.